molecular formula C5H6O2 B1583612 5,6-Dihydro-2H-pyran-2-one CAS No. 3393-45-1

5,6-Dihydro-2H-pyran-2-one

Cat. No. B1583612
CAS RN: 3393-45-1
M. Wt: 98.1 g/mol
InChI Key: VREFDQNWPNDZEX-UHFFFAOYSA-N
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Description

5,6-Dihydro-2H-pyran-2-one is an important organic synthesis intermediate . It is widely used in various fields such as medicine, pesticides, rubber, and dyes . It can be used as a starting material for the synthesis of antibiotics, fragrances, dyes, and rubber products . This compound can also be used to prepare ketones, aromatic hydrocarbons, and alcohol compounds .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, an enantioselective conjugate addition of Grignard reagents to this compound catalyzed by a chiral phosphine-copper iodide catalyst has been reported .


Molecular Structure Analysis

The molecular formula of this compound is C5H6O2 . Its molecular weight is 98.10 . The InChI string is InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1,3H,2,4H2 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it has been used in the preparation of (1aR,5aR,5bS,6S,7S)-6,7-di-tert-butoxy-5-oxo-pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran .

Scientific Research Applications

Chemical Synthesis and Biological Activity

5,6-Dihydro-2H-pyran-2-ones are crucial in chemical synthesis and exhibit various biological activities. They are α,β-unsaturated δ-lactones, playing a role in antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral activities. A notable example is (R)-rugulactone, with significant anticancer properties. Additionally, these compounds are vital intermediates in synthesizing organic compounds, including heterocycles, through several synthetic routes like intramolecular cyclization and N-heterocyclic carbeneprecatalyst reactions (Eskandari & Rafieian-kopaei, 2016).

Plant Growth Inhibition

In agricultural research, certain derivatives of 5,6-Dihydro-2H-pyran-2-one have been found to possess plant growth inhibitory activity. For instance, (S)-6-[(R)-2-hydroxy-6-(4-fluorophenyl)hexyl]-5,6-dihydro-2H-pyran-2-one shows potent activity against Italian ryegrass, indicating potential applications in controlling undesirable plant growth (Ochi, Yoneyama, Nishiwaki, & Yamauchi, 2021).

Aphicidal Activity

A new 5,6-dihydropyran-2-one, named diplopyrone C, was isolated from the fungus Diplodia corticola. It showed promising aphicidal activity, particularly sphaeropsidin A, a tetracyclic pimarane diterpene, which exhibited a toxic dose-dependent oral activity against the sucking aphid, Acyrthosiphon pisum (Salvatore et al., 2022).

Synthesis of Heterocyclic Compounds

5,6-Dihydro-2H-pyran-2-ones serve as key intermediates in synthesizing polysubstituted 2H-pyran-2-ones and other heterocyclic compounds. These syntheses involve multi-component reactions (MCRs) initiated by the hydroalkylation of alkynoates with activated methylenes, yielding products with diverse nucleophilic attack patterns (Liu, Jiang, & Qiao, 2009).

Mechanism of Action

properties

IUPAC Name

2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDAFARLDLCWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 5,6-Dihydro-2H-pyran-2-one
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CAS RN

3393-45-1
Record name 5,6-Dihydro-2H-pyran-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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